
6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one typically involves the condensation of appropriate aldehydes or ketones with thiourea or guanidine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the pyrimidinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 6-Amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
- 6-Amino-5-nitro-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- 6-Methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
Uniqueness
What sets 6-Amino-2,3-dihydro-5-octyl-2-thioxo-1H-pyrimidin-4-one apart is its unique octyl side chain, which can influence its solubility, reactivity, and biological activity . This structural feature may enhance its interaction with lipid membranes and improve its pharmacokinetic properties .
Propriétés
Numéro CAS |
71411-75-1 |
|---|---|
Formule moléculaire |
C12H21N3OS |
Poids moléculaire |
255.38 g/mol |
Nom IUPAC |
6-amino-5-octyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H21N3OS/c1-2-3-4-5-6-7-8-9-10(13)14-12(17)15-11(9)16/h2-8H2,1H3,(H4,13,14,15,16,17) |
Clé InChI |
GQSSHZFLZUFCRK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C(NC(=S)NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol](/img/structure/B12927606.png)
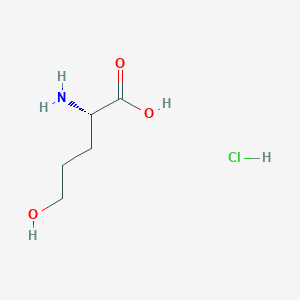
![rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12927613.png)



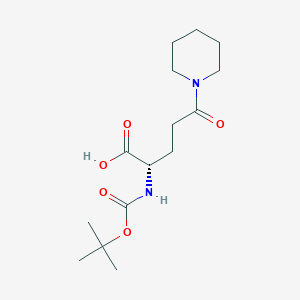
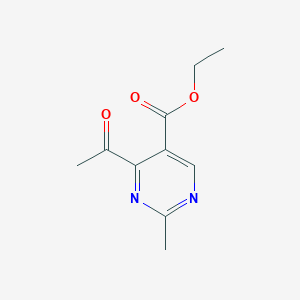

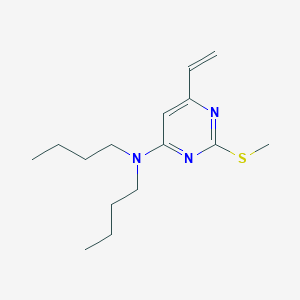

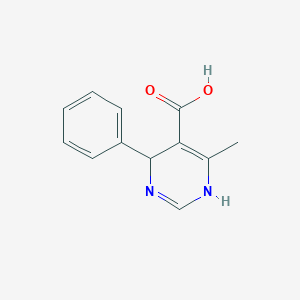

![N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide](/img/structure/B12927698.png)
